molecular formula C14H13NO3S B6153911 ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate CAS No. 1555726-32-3

ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B6153911
CAS No.: 1555726-32-3
M. Wt: 275.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the cyclization of 2-phenoxyethanol in the presence of zinc chloride to form 2,3-dihydrobenzofuran . This intermediate is then reacted with thiazole-4-carboxylic acid under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The ester group can be substituted with different nucleophiles to form amides, hydrazides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, hydrazines, and alcohols can be used under acidic or basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the thiazole ring can modulate the activity of various signaling pathways . This dual action may contribute to its observed biological activities.

Properties

CAS No.

1555726-32-3

Molecular Formula

C14H13NO3S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.